tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate is an organic compound with the molecular formula C14H22N2O3 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to a 6-ethoxy-2-methylpyridin-3-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-ethoxy-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (3-Methylpyridin-2-yl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of the ethoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[(6-ethoxy-2-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-6-18-12-8-7-11(10(2)16-12)9-15-13(17)19-14(3,4)5/h7-8H,6,9H2,1-5H3,(H,15,17) |
InChI Key |
BZPPDVGLXIEHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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